抑郁症治疗:与安慰剂及标准抗抑郁药的量化疗效差异
一项涵盖23项RCT、共计2,183名抑郁症患者的系统综述与Meta分析显示,SAMe单药治疗在降低抑郁症状评分方面显著优于安慰剂,其效应量与标准抗抑郁药(ADs)无统计学差异[1]。具体而言,与安慰剂相比,SAMe的标准化均数差(SMD)为-0.58 (95% CI: -0.93 to -0.23, I²=68%);而与ADs相比,SMD为0.06 (95% CI: -0.06 to 0.18, I²=49%)。在另一项直接对比西酞普兰的试验中,SAMe与西酞普兰的缓解率均为28%[2]。
| Evidence Dimension | 抑郁症状缓解效应量 (Standardized Mean Difference, SMD) |
|---|---|
| Target Compound Data | SMD = -0.58 (vs. Placebo); SMD = 0.06 (vs. ADs) |
| Comparator Or Baseline | Placebo (SMD baseline = 0); Standard Antidepressants (ADs) (SMD baseline = 0 vs. SAMe) |
| Quantified Difference | SAMe vs. Placebo: ΔSMD = -0.58 (显著优于安慰剂); SAMe vs. ADs: ΔSMD = 0.06 (无显著差异) |
| Conditions | Meta-analysis of 23 Randomized Controlled Trials (N=2,183) for Major Depressive Disorder |
Why This Matters
该数据表明,对于因副作用或响应不佳而拒绝标准抗抑郁药的患者,选择SAMe作为单药替代方案具有与处方药相当的统计效力,为医疗机构采购提供了循证依据。
- [1] Limveeraprajak, N., Nakhawatchana, S., Visukamol, A., Siripakkaphant, C., Suttajit, S., & Srisurapanont, M. (2024). Efficacy and acceptability of S-adenosyl-L-methionine (SAMe) for depressed patients: A systematic review and meta-analysis. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 131, 110985. View Source
- [2] Mischoulon, D., et al. (2014). A double-blind, randomized, placebo-controlled clinical trial of S-adenosyl-L-methionine (SAMe) versus escitalopram in major depressive disorder. Journal of Clinical Psychiatry, 75(4), 370-376. View Source
